Biotin-PEG12-hydrazide

biotinylation glycoprotein labeling spacer arm

Researchers using shorter PEG linkers (PEG3/PEG4) often face steric occlusion during streptavidin capture, while non-PEGylated biotin-hydrazide alternatives risk protein aggregation. Biotin-PEG12-hydrazide solves both limitations: - PEG12 spacer (~85-95 Å reach) eliminates steric hindrance for >100 kDa glycoprotein targets, maximizing signal in ELISA/Western blot. - Hydrazide moiety selectively labels periodate-oxidized carbohydrates (pH 4-6) without modifying protein backbone. - Aqueous solubility enables nanoparticle/liposome functionalization without organic co-solvents. - Dual-role PROTAC linker with biotin for affinity purification and hydrazide for carbonyl-directed conjugation.

Molecular Formula C37H71N5O15S
Molecular Weight 858.1 g/mol
Cat. No. B1192313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG12-hydrazide
SynonymsBiotin-PEG12-hydrazide
Molecular FormulaC37H71N5O15S
Molecular Weight858.1 g/mol
Structural Identifiers
InChIInChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)/t32-,33-,36-/m0/s1
InChIKeySALYVOZTJSDBLB-UEMWQVMZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG12-Hydrazide Technical Overview


Biotin-PEG12-hydrazide (CAS not assigned, MW 858.05–858.1 g/mol, C₃₇H₇₁N₅O₁₅S) is a heterobifunctional bioconjugation linker consisting of three functional domains: a terminal biotin group for high-affinity avidin/streptavidin binding (Kd ≈ 10⁻¹⁵ M), a reactive hydrazide moiety that forms semi-permanent hydrazone bonds with carbonyl groups (aldehydes and ketones) [1], and an intervening PEG12 spacer composed of twelve ethylene glycol repeat units . The compound is classified functionally as both a carbonyl-reactive biotinylation reagent and a PROTAC linker . Unlike shorter PEG variants (e.g., PEG3, PEG4), the PEG12 chain confers markedly enhanced aqueous solubility and extended spatial reach, reducing steric hindrance during avidin capture and enabling efficient conjugation in both aqueous and organic environments .

1
Extended PEG12 spacer reduces steric hindrance during avidin/streptavidin capture of large targets.
2
Water-soluble; supports direct conjugation in aqueous buffers without organic co-solvents.
3
Hydrazide group enables carbonyl-specific labeling of oxidized glycoproteins and carbohydrates.

Why Biotin-PEG12-Hydrazide Is Irreplaceable


Procurement specialists and researchers should note that biotin-hydrazide reagents are not functionally interchangeable across spacer lengths or reactive chemistries. Shorter PEG variants (e.g., Biotin-PEG3-hydrazide or Biotin-PEG4-hydrazide) provide limited spatial separation between the biotin moiety and the labeled target, which can result in steric occlusion during streptavidin binding and reduced capture efficiency in affinity purification workflows [1]. Conversely, substituting Biotin-PEG12-hydrazide with an amine-reactive biotinylation reagent (e.g., Sulfo-NHS-LC-biotin or NHS-PEG4-biotin) will fail entirely for applications requiring carbonyl-specific labeling—such as glycoprotein detection or oxidized carbohydrate conjugation—as these alternative reagents target primary amines rather than aldehydes/ketones [2]. Substitution with a non-PEGylated biotin-hydrazide analog (e.g., Biotin-LC-hydrazide) compromises aqueous solubility and increases the risk of protein aggregation in labeled conjugates . These differentiation points establish that Biotin-PEG12-hydrazide occupies a unique position within the biotinylation reagent landscape that cannot be satisfied by generic in-class alternatives.

Spacer length mismatch

Shorter PEG variants (e.g., PEG3/PEG4) may limit avidin accessibility and reduce capture efficiency, especially for large protein complexes.

Reactive group mismatch

Amine-reactive biotin reagents cannot label carbonyls; required for glycoprotein detection or aldehyde/ketone-targeted conjugation.

Solubility mismatch

Non-PEGylated hydrazide analogs exhibit lower aqueous solubility and may promote protein aggregation in labeled conjugates.

Biotin-PEG12-Hydrazide: Key Differentiating Evidence


Spacer Length: Biotin-PEG12 vs. Biotin-PEG4 Hydrazide

The PEG12 spacer in Biotin-PEG12-hydrazide provides approximately 3× the linear reach of the most commonly procured alternative, Biotin-PEG4-hydrazide. The extended spacer length directly correlates with reduced steric interference during streptavidin capture, a critical parameter for immunoprecipitation and affinity purification workflows involving large protein complexes .

Spacer Length
Context-dependent
~2.7–3.0× longer than Biotin-PEG4-hydrazide
Supports avidin accessibility and capture yields for large or sterically hindered biomolecules.
Estimated from PEG unit dimensions; PEG4 length from Thermo Fisher.
biotinylation glycoprotein labeling spacer arm steric hindrance

Aqueous Solubility: PEG12 vs. Non-PEGylated Analogs

The PEG12 spacer confers hydrophilicity to both the reagent and its biotinylated conjugates, enabling direct dissolution and reaction in aqueous buffers without requiring organic co-solvents such as DMF or DMSO. In contrast, non-PEGylated biotin-hydrazide analogs (e.g., Biotin-LC-hydrazide) exhibit substantially lower aqueous solubility and may precipitate when conjugated to hydrophobic proteins, leading to aggregation artifacts [1].

Aqueous Solubility
Class-level
PEG12 transfers hydrophilicity; non-PEGylated analogs risk aggregation.
May reduce need for organic co-solvents and limit conjugate aggregation artifacts.
Inferred from PEGylation class effects; quantitative solubility data not located for this compound.
aqueous solubility protein aggregation PEGylation conjugate stability

Reaction Selectivity: Hydrazide vs. NHS Ester

Biotin-PEG12-hydrazide selectively reacts with carbonyl groups (aldehydes and ketones) to form semi-permanent hydrazone bonds, whereas amine-reactive biotinylation reagents (e.g., Sulfo-NHS-LC-biotin, NHS-PEG4-biotin) target primary amines indiscriminately [1]. This chemical selectivity fundamentally determines which biomolecule classes can be labeled and the resultant labeling site distribution.

Reaction Selectivity
Class-level
Hydrazide targets aldehydes/ketones only; NHS-esters label primary amines.
Enables glycoprotein detection without modifying lysine residues, preserving protein structure.
pH-dependent; hydrazide optimal at pH 4–6, NHS at pH 7–9.
carbonyl-reactive hydrazide aldehyde labeling glycoprotein detection

In Vivo Linker Performance: PEG Length

A peer-reviewed study examining biotin-hydrazone drug conjugates with variable linker chemistry (hydrazide-hydrazone vs. carbamate hydrazide-hydrazone) and linker length (5 kDa PEG vs. short 5–6 carbon spacer) demonstrated that PEGylated conjugates exhibited distinct in vivo biodistribution and drug release kinetics compared to short-chain analogs [1]. While this study did not directly test Biotin-PEG12-hydrazide, the findings establish a class-level relationship between PEG linker length and in vivo performance: longer PEG spacers influence organ distribution and alter the pharmacokinetic profile of biotinylated conjugates [1].

In Vivo Linker
Class-level
Longer PEG spacer alters biodistribution and drug release kinetics in murine models.
Linker length influences organ distribution; relevant for in vivo probe and PROTAC development.
Class-level; study used 5 kDa PEG in biotin-dexamethasone conjugates, not PEG12 directly.
linker stability in vivo pharmacokinetics PEG length hydrazone bond

Biotin-PEG12-Hydrazide: Key Application Scenarios


Glycoprotein Labeling: Reduced Steric Hindrance

Biotin-PEG12-hydrazide is optimally suited for labeling oxidized glycoproteins where the target protein is large (>100 kDa) or exists in a macromolecular complex. The extended PEG12 spacer (~85–95 Å estimated reach) places the biotin moiety at sufficient distance from the protein surface to eliminate steric occlusion during streptavidin-HRP or streptavidin-fluorophore detection [1]. This is particularly critical for ELISA and Western blot applications where shorter spacers (e.g., PEG4 at 31.3 Å) may yield reduced signal intensity due to incomplete avidin access . The hydrazide group reacts with periodate-oxidized carbohydrate moieties at pH 4–6, enabling selective labeling without modifying the protein backbone [1].

PROTAC Linker for Targeted Protein Degradation

Biotin-PEG12-hydrazide is catalogued and validated as a PEG-based PROTAC linker suitable for joining the E3 ligase ligand and the target protein ligand in PROTAC synthesis . The PEG12 chain provides optimal spatial separation between the two ligands, which is essential for forming a functional ternary complex (target protein–PROTAC–E3 ligase) that enables ubiquitination and subsequent proteasomal degradation . The compound's dual functionality—biotin for potential affinity purification of intermediates and hydrazide for carbonyl-directed conjugation—offers synthetic flexibility not available with mono-functional PROTAC linkers.

Aqueous Surface and Nanoparticle Conjugation

For applications involving nanoparticle surface functionalization, liposome decoration, or biosensor chip modification, Biotin-PEG12-hydrazide enables direct conjugation in aqueous buffers without organic co-solvents that could destabilize colloidal suspensions . The PEG12 spacer transfers hydrophilicity to the biotinylated surface, reducing non-specific protein adsorption and improving colloidal stability. This property is directly supported by the compound's water solubility specification and PEG spacer function , distinguishing it from non-PEGylated biotin-hydrazide alternatives that may require DMF or DMSO co-solvents potentially incompatible with certain nanoparticle formulations.

Application
Selection Property
Validation Focus
Glycoprotein labeling (large targets)
Extended PEG12 spacer
Avidin accessibility & signal intensity
PROTAC synthesis
Biotin & hydrazide dual functionality
Ternary complex formation & affinity purification
Nanoparticle/surface biotinylation
Water solubility; PEG spacer
Colloidal stability & non-specific binding

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